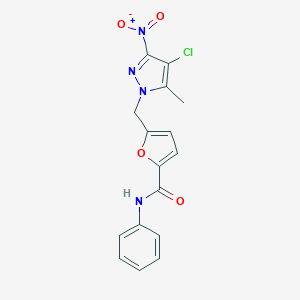
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CNF and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of CNF is not fully understood. However, studies have shown that CNF inhibits the activity of various enzymes involved in cancer cell growth, such as topoisomerase II. CNF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Studies have also shown that CNF inhibits the activity of various enzymes involved in bacterial and fungal growth, such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been shown to have potent antimicrobial activity against various bacteria and fungi. CNF has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CNF in lab experiments is its potent anticancer and antimicrobial properties. CNF has also been shown to have anti-inflammatory effects, which can be beneficial in various disease models. However, one of the limitations of using CNF in lab experiments is its potential toxicity. Studies have shown that CNF can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are various future directions for the study of CNF. One of the future directions is the development of CNF as a potential anticancer drug. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. Another future direction is the development of CNF as a potential antimicrobial drug. CNF has potent antimicrobial activity against various bacteria and fungi. Another future direction is the study of the mechanism of action of CNF. The mechanism of action of CNF is not fully understood, and further studies are needed to elucidate its mode of action.
Métodos De Síntesis
CNF has been synthesized using different methods, including the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 4-chloro-3-nitro-5-methyl-1H-pyrazole with N-phenyl-2-furoic acid hydrazide in the presence of a base.
Aplicaciones Científicas De Investigación
CNF has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anticancer properties. Studies have shown that CNF inhibits the growth of cancer cells and induces apoptosis in cancer cells. CNF has also been studied for its antimicrobial properties. Studies have shown that CNF has potent antimicrobial activity against various bacteria and fungi. CNF has also been studied for its anti-inflammatory properties. Studies have shown that CNF has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide |
|---|---|
Fórmula molecular |
C16H13ClN4O4 |
Peso molecular |
360.75 g/mol |
Nombre IUPAC |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-14(17)15(21(23)24)19-20(10)9-12-7-8-13(25-12)16(22)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22) |
Clave InChI |
JPVVWCSLPOTRCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)
![4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213500.png)


![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)

![4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B213509.png)

![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)


![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)

![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)